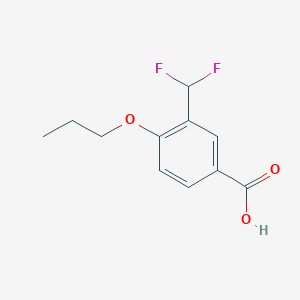

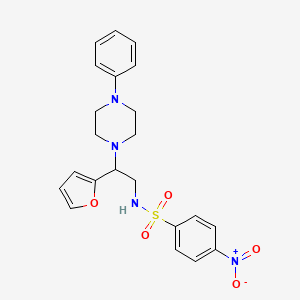

![molecular formula C20H24N4O4 B2673580 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034396-63-7](/img/structure/B2673580.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of chalcone derivative . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as cytotoxic and anticancer activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, one study reported the preparation of similar molecules via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve condensation reactions . Further studies are needed to fully understand the chemical reactions specific to “N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide”.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the solubility of similar compounds was found to be >44.6 ug/mL at pH 7.4 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Novel compounds derived from "N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide" have been synthesized to explore their potential as anti-inflammatory and analgesic agents. For instance, Abu-Hashem et al. (2020) synthesized new heterocyclic compounds showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, indicating potential applications in designing drugs targeting inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimyotonic Agents

Research by Catalano et al. (2008) involved designing conformationally restricted analogues of tocainide as voltage-gated skeletal muscle sodium channel blockers. These analogues showed an increase in potency and use-dependent block, highlighting their potential in developing antimyotonic treatments (Catalano, Carocci, Corbo, et al., 2008).

Polymer Synthesis

The chemical structure of "N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide" contributes to the synthesis of polymers with specific functionalities. Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine as side groups, showcasing the versatility of this compound in polymer chemistry and its potential applications in biomedical fields (Hattori & Kinoshita, 1979).

Antipsychotic Agents

Research into heterocyclic carboxamides based on the structure of "N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide" has been conducted to evaluate their potential as antipsychotic agents. Norman et al. (1996) synthesized and evaluated analogues in vitro for their binding to dopamine D2 and serotonin 5-HT2 receptors, indicating the importance of this compound in developing new treatments for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

Wirkmechanismus

While the exact mechanism of action for this specific compound is not clear, similar compounds have shown promising cytotoxic activity . Western blot experiments revealed upregulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2 . This suggests that these compounds may induce apoptosis in cancer cells.

Zukünftige Richtungen

Future research could focus on further optimization of the compound to enhance its anticancer activity. For instance, one study suggested replacing the amide moiety of the lead compound with a retro-amide moiety to increase activity . Additionally, the compound could be tested against a wider range of cancer cell lines to assess its therapeutic potential .

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-13-8-14(2)23-19(22-13)28-16-4-3-7-24(11-16)20(25)21-10-15-5-6-17-18(9-15)27-12-26-17/h5-6,8-9,16H,3-4,7,10-12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCOSBIGLYMQRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

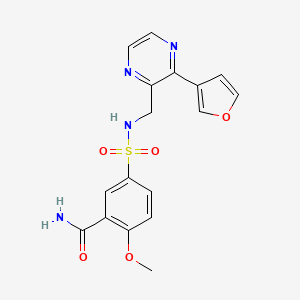

![3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2673500.png)

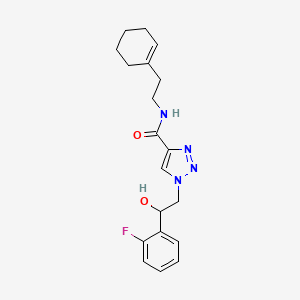

![[6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] pentanoate](/img/structure/B2673508.png)

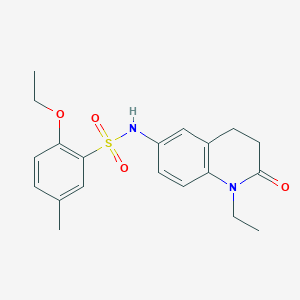

![2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetonitrile](/img/structure/B2673509.png)

![3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone](/img/structure/B2673511.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2673515.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2673516.png)